molecular formula C15H24O2Si B14144741 3-[4-[Tert-butyl(dimethyl)silyl]oxyphenyl]propanal CAS No. 147974-20-7

3-[4-[Tert-butyl(dimethyl)silyl]oxyphenyl]propanal

Cat. No.: B14144741
CAS No.: 147974-20-7
M. Wt: 264.43 g/mol
InChI Key: ZNBMGNUWXYAVDV-UHFFFAOYSA-N
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Description

3-[4-[Tert-butyl(dimethyl)silyl]oxyphenyl]propanal is an organic compound with the molecular formula C9H20O2Si. It is a derivative of propanal where the hydrogen atom on the hydroxyl group is replaced by a tert-butyl(dimethyl)silyl group. This compound is often used as an intermediate in organic synthesis and has applications in various fields, including chemistry and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-[Tert-butyl(dimethyl)silyl]oxyphenyl]propanal typically involves the protection of hydroxyl groups using tert-butyl(dimethyl)silyl chloride (TBDMSCl). The reaction is carried out in the presence of a base such as imidazole or pyridine, and the solvent used is often dimethylformamide (DMF) or acetonitrile . The reaction proceeds via the formation of N-tert-butyldimethylsilylimidazole, which acts as a reactive silylating agent .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

3-[4-[Tert-butyl(dimethyl)silyl]oxyphenyl]propanal undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-[4-[Tert-butyl(dimethyl)silyl]oxyphenyl]propanal has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[4-[Tert-butyl(dimethyl)silyl]oxyphenyl]propanal involves its role as a protecting group for hydroxyl functionalities. The tert-butyl(dimethyl)silyl group provides steric hindrance, preventing unwanted reactions at the hydroxyl site. This allows for selective reactions at other functional groups in the molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[4-[Tert-butyl(dimethyl)silyl]oxyphenyl]propanal is unique due to its specific structure, which combines the properties of both an aldehyde and a silyl ether. This dual functionality makes it a versatile intermediate in organic synthesis, allowing for a wide range of chemical transformations .

Properties

CAS No.

147974-20-7

Molecular Formula

C15H24O2Si

Molecular Weight

264.43 g/mol

IUPAC Name

3-[4-[tert-butyl(dimethyl)silyl]oxyphenyl]propanal

InChI

InChI=1S/C15H24O2Si/c1-15(2,3)18(4,5)17-14-10-8-13(9-11-14)7-6-12-16/h8-12H,6-7H2,1-5H3

InChI Key

ZNBMGNUWXYAVDV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1=CC=C(C=C1)CCC=O

Origin of Product

United States

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